5-Metilfurfural

Descripción general

Descripción

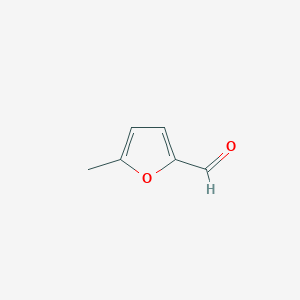

5-Metilfurfural: es un compuesto orgánico con la fórmula molecular C6H6O2 . Es un derivado del furfural, caracterizado por un anillo de furano con un grupo metil y un grupo aldehído unidos. Este compuesto es un líquido incoloro a amarillo con un olor distintivo y se utiliza en diversas aplicaciones industriales, como agente aromatizante e intermedio en la síntesis orgánica .

Aplicaciones Científicas De Investigación

El 5-Metilfurfural tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.

Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente anticancerígeno.

Industria: Se utiliza en la producción de sabores, fragancias y como precursor de biocombustibles

Mecanismo De Acción

El mecanismo de acción del 5-Metilfurfural involucra su interacción con los componentes celulares. Puede actuar como un electrófilo, reaccionando con nucleófilos en sistemas biológicos. Esta interacción puede llevar a la formación de aductos con proteínas y ADN, lo que potencialmente afecta las funciones celulares. Los objetivos moleculares y las vías exactas aún se encuentran en investigación, pero se sabe que interfiere con los procesos metabólicos y las actividades enzimáticas .

Análisis Bioquímico

Biochemical Properties

5-Methylfurfural plays a role in biochemical reactions, particularly in the fermentation process of certain microorganisms. For instance, it has been found to inhibit the sodium l-lactate fermentation of Staphylococcus epidermidis, a common bacterial colonizer on the surface of human skin .

Cellular Effects

In terms of cellular effects, 5-Methylfurfural has been shown to reduce the production of malodors by inhibiting the fermentation process of Staphylococcus epidermidis . This suggests that it can influence cell function by modulating metabolic processes.

Molecular Mechanism

The molecular mechanism of 5-Methylfurfural involves its interaction with enzymes involved in the fermentation process. Specifically, it has been found to inhibit acetolactate synthase (ALS), an enzyme crucial for the fermentation of sodium l-lactate in Staphylococcus epidermidis .

Dosage Effects in Animal Models

In animal models, the European Food Safety Authority concluded that all compounds except 5-Methylfurfural are safe at the proposed maximum use level for all animal species . For 5-Methylfurfural, it is safe at the proposed use level of 0.5 mg/kg complete feed for cattle, salmonids and non-food producing animals and at the use level of 0.3 mg/kg complete feed for pigs and poultry .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 5-Metilfurfural se puede sintetizar mediante varios métodos. Un enfoque común implica la hidrólisis de 5-hidroximetilfurfural utilizando catalizadores de paladio. Este método logra alta selectividad y rendimiento bajo condiciones controladas . Otro método implica la conversión de almidón a this compound utilizando ácido clorhídrico, yoduro de sodio e hidrógeno en un sistema de disolvente bifásico .

Métodos de Producción Industrial: La producción industrial de this compound a menudo se basa en la hidrogenación de derivados del furfural. El proceso generalmente involucra el uso de catalizadores metálicos y condiciones de reacción específicas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 5-Metilfurfural experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar ácido 5-metil-2-furancarboxílico.

Reducción: Puede reducirse a alcohol 5-metilfurfurilo.

Sustitución: Puede participar en reacciones de sustitución aromática electrofílica debido a la presencia del anillo de furano.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utiliza a menudo gas hidrógeno en presencia de catalizadores de paladio o platino.

Sustitución: Se pueden utilizar reactivos como bromo o cloro para reacciones de halogenación.

Principales Productos:

Oxidación: Ácido 5-metil-2-furancarboxílico.

Reducción: Alcohol 5-metilfurfurilo.

Sustitución: Derivados halogenados de this compound.

Comparación Con Compuestos Similares

Compuestos Similares:

Furfural: Estructura similar pero carece del grupo metil.

5-Hidroximetilfurfural: Contiene un grupo hidroximetil en lugar de un grupo metil.

2-Furancarboxaldehído: Otro derivado del furfural con diferentes sustituyentes

Singularidad: El 5-Metilfurfural es único debido a su estructura química específica, que confiere reactividad y propiedades distintas. Su grupo metil mejora su hidrofobicidad e influye en su reactividad en comparación con otros derivados del furfural .

Actividad Biológica

5-Methylfurfural (5-MF) is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of food science, pharmacology, and environmental health. This article explores the biological activity of 5-MF, including its effects on cellular mechanisms, potential therapeutic applications, and its impact on microbial fermentation processes.

5-MF is primarily derived from the dehydration of sugars and is commonly found in various food products, especially those subjected to heat treatment. Its chemical structure allows it to participate in various biochemical reactions, making it a compound of interest in both industrial and biological contexts.

1. Antioxidant Properties

Research indicates that 5-MF exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. For instance, studies have demonstrated that 5-MF can enhance the activity of endogenous antioxidant enzymes such as catalase and superoxide dismutase in liver tissues exposed to oxidative stressors .

2. Anti-inflammatory Effects

5-MF has been reported to mitigate inflammation through various mechanisms:

- Inhibition of Inflammatory Cytokines : In vitro studies have shown that 5-MF can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS) .

- NLRP3 Inflammasome Pathway : It has been suggested that 5-MF inhibits the NLRP3 inflammasome activation, a critical component of the inflammatory response, by modulating endoplasmic reticulum (ER) stress pathways .

3. Antimicrobial Activity

Recent studies have highlighted the role of 5-MF in inhibiting microbial fermentation processes. Specifically, it has been shown to reduce malodor production by inhibiting the fermentation activity of Staphylococcus epidermidis through the downregulation of acetolactate synthase (ALS) activity . This suggests potential applications in deodorant formulations.

4. Cytotoxicity and Cell Viability

While 5-MF demonstrates beneficial biological activities, its cytotoxic effects at higher concentrations warrant attention. In cell viability assays, exposure to elevated levels of 5-MF resulted in reduced cell survival rates in various human cell lines. For example, concentrations above 0.2% led to significant cytotoxicity as measured by MTT assays .

Case Study 1: Antioxidant Effects on Liver Injury

A study involving ICR mice treated with alcohol demonstrated that administration of 5-MF significantly decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating protective effects against alcohol-induced liver injury. The treatment also resulted in reduced malondialdehyde (MDA) levels in liver tissues, highlighting its antioxidant capabilities .

Case Study 2: Inhibition of Inflammatory Response

In a model of acute lung injury induced by LPS, mice pretreated with 5-MF showed reduced alveolar destruction and neutrophil infiltration compared to controls. This was accompanied by lower serum levels of inflammatory cytokines, suggesting a protective role against lung inflammation .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-methylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDFNZMQXZILJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060714 | |

| Record name | 5-methyl-2-Furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, spicy-sweet, warm and slightly caramellic odour | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 90.00 °C. @ 26.00 mm Hg | |

| Record name | 5-Methyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.098-1.108 | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

620-02-0 | |

| Record name | 5-Methylfurfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-furfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarboxaldehyde, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-methyl-2-Furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfurfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-FURALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4482BZC72D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 5-MF?

A1: 5-Methylfurfural has the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol. Spectroscopically, it exhibits characteristic peaks in gas chromatography-mass spectrometry (GC-MS) analysis, which helps in its identification and quantification. [, , ]

Q2: How does 5-MF perform under various conditions relevant to its applications?

A3: Research suggests that 5-MF's performance is influenced by factors like temperature, pressure, and solvent systems. For instance, its extraction rate from oak chips in model wine media is affected by chip size, toasting degree, time of contact, and ethanol content. []

Q3: What are the primary catalytic applications of 5-MF?

A4: 5-MF serves as a key platform chemical for synthesizing various compounds. One notable application is its conversion into 2,5-dimethylfuran (DMF), a potential biofuel, through hydrogenolysis and hydrogenation processes. [, , ]

Q4: Can you elaborate on the reaction mechanism of 5-MF hydrogenolysis to DMF?

A5: Research suggests that oxygen defects in catalysts like nickel cobalt oxide (NiCo2O4) play a crucial role in 5-MF hydrogenolysis. These defects promote the hydrogenation of the C=O group and enhance the accessibility of Lewis acidic metal cations, facilitating the C-OH group's hydrogenolysis. []

Q5: Are there alternative pathways for the catalytic conversion of 5-MF?

A6: Yes, 5-MF can also be converted to 5-formylfuran-2-acetic acid (FFA) via carbonylation using a palladium complex catalyst in aqueous media. This reaction highlights the potential of 5-MF as a starting material for producing valuable chemicals. []

Q6: Has computational chemistry been employed in 5-MF research?

A7: Yes, Density Functional Theory (DFT) calculations and microkinetic modeling have been used to investigate the ring-opening of 5-MF over ruthenium catalysts. These studies provide valuable insights into the reaction mechanisms and factors influencing product selectivity. []

Q7: How do structural modifications of 5-MF affect its reactivity?

A8: While limited information is available on specific SAR studies for 5-MF, it is known that its reactivity is influenced by the presence of the furan ring and the methyl substituent. For instance, the methyl group in 5-MF differentiates its reactivity from furfural in Cannizzaro reactions. []

Q8: What are the common strategies for improving the stability and handling of 5-MF?

A8: While specific formulation strategies are not extensively discussed in the provided research, it is known that 5-MF is often used in solution form for various applications. Factors like solvent selection and storage conditions likely play a role in maintaining its stability.

Q9: What are the safety considerations associated with handling 5-MF?

A9: 5-MF, like many chemicals, requires careful handling. While specific hazard data is not detailed in the provided abstracts, researchers should consult safety data sheets and follow appropriate laboratory practices when working with 5-MF.

Q10: What analytical techniques are commonly used to study and quantify 5-MF?

A11: GC-MS is widely employed for the identification and quantification of 5-MF in various matrices, including food products, beverages, and reaction mixtures. [, , , , ] Additionally, high-performance liquid chromatography (HPLC) methods have been developed for its determination in honey and sugar-containing materials. []

Q11: What is the environmental impact of 5-MF and its degradation products?

A11: While the provided research does not extensively discuss the ecotoxicological effects of 5-MF, responsible waste management and exploring biodegradation pathways are crucial for minimizing its potential environmental impact.

Q12: What strategies can be implemented for the sustainable use and disposal of 5-MF?

A12: While specific recycling methods are not detailed in the provided research, exploring the potential for 5-MF recovery from reaction mixtures and developing environmentally friendly disposal methods are important for its sustainable use.

Q13: What research infrastructure is crucial for advancing 5-MF research?

A15: Access to advanced analytical techniques like GC-MS and HPLC is essential for characterizing and quantifying 5-MF and its derivatives. Additionally, computational chemistry resources and expertise are valuable for investigating reaction mechanisms and exploring new applications. [, ]

Q14: What are some historical milestones in the research and application of 5-MF?

A16: The use of 5-MF in flavoring applications, particularly in East Asia, dates back several decades. [] More recently, research interest in 5-MF has surged due to its potential as a platform chemical for biofuels and bio-based materials. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.